Nornorcapsaicin falls under the classification of:
This compound is synthesized both naturally in plants and through chemical methods in laboratories, making it significant in both natural product chemistry and synthetic organic chemistry.
Nornorcapsaicin can be synthesized through several organic synthesis methods. A common approach involves:
Nornorcapsaicin features a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets.
Nornorcapsaicin participates in various chemical reactions:
The mechanism of action for nornorcapsaicin primarily involves its interaction with sensory neurons:
This mechanism underlies its potential therapeutic applications in pain management and inflammation reduction.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm purity and structural integrity .
Nornorcapsaicin has diverse applications across various fields:
Capsaicinoid production is ubiquitous across pungent varieties of domesticated Capsicum species but exhibits significant quantitative and qualitative interspecific variation. The five primary domesticated species are:
Genetic diversity studies, including genome-wide association studies (GWAS) and population genomics, reveal that capsaicinoid biosynthesis genes are under strong selection pressure during domestication, particularly in species prized for high pungency. Regions of high genetic differentiation (F~ST~ > 0.15) on chromosomes 1, 2, 4, 6, 7, and 8 correlate with capsaicinoid content variation between wild and domesticated accessions and among domesticated species [2] [6]. For instance, C. chinense and certain C. annuum hot cultivars exhibit selective sweeps in loci encoding key enzymes like Pun1 (AT3) and acyltransferases.
Table 1: Capsaicinoid Distribution Across Major Domesticated Capsicum Species
Species | Total Capsaicinoid Range (mg/g DW) | Dominant Congeners | Minor Congeners (e.g., Nornorcapsaicin) | Genetic Features |
---|---|---|---|---|
C. annuum | 0.1 - 8.0 | Capsaicin, Dihydrocapsaicin | Low levels (~0.1-1% of total) | Moderate diversity; selective sweeps on Chr 6, 7, 11 |
C. chinense | 5.0 - 25.0 | Capsaicin, Dihydrocapsaicin, Homodihydrocapsaicin | Moderate levels (~0.5-2% of total) | High diversity; introgression from C. baccatum; key loci on Chr 2 |
C. frutescens | 1.0 - 10.0 | Capsaicin, Dihydrocapsaicin | Low levels (~0.1-0.8% of total) | Close genetic affinity to C. chinense; Annuum clade |
C. baccatum | 0.5 - 5.0 | Capsaicin, Dihydrocapsaicin | Trace levels | Baccatum clade; distinct sweeps for fruit traits |
C. pubescens | 2.0 - 12.0 | Capsaicin, Dihydrocapsaicin | Variable | Pubescens clade; limited genomic data |
Capsaicinoids are classified based on modifications to their acyl chain:
The core biosynthetic pathway involves:
Nornorcapsaicin (C₁₆H₂₃NO₃, Molecular Weight: 277.36 g/mol) is the C7-vanillylamide congener. Its acyl chain is derived from valine and is characterized by:
Table 2: Structural Features of Major Capsaicinoid Congeners
Congener | Trivial Name | Acyl Chain Precursor | Chain Length | Structure | Molecular Formula | Molecular Weight (g/mol) | Relative Abundance |
---|---|---|---|---|---|---|---|
Nornorcapsaicin | (4E)-C7-Vanillylamide | Valine | C7 | (E)-6-Methylhept-4-enoic acid | C₁₆H₂₃NO₃ | 277.36 | Minor (<2%) |
Norcapsaicin | (4E)-C8-Vanillylamide | Leucine | C8 | (E)-7-Methyloct-4-enoic acid | C₁₇H₂₅NO₃ | 291.39 | Minor (~1-5%) |
Capsaicin | (8E)-C9-Vanillylamide | Isoleucine (8-methyl) | C9 | (E)-8-Methylnon-6-enoic acid | C₁₈H₂₇NO₃ | 305.41 | Major (~40-70%) |
Dihydrocapsaicin | C9-Vanillylamide | Isoleucine (8-methyl) | C9 | 8-Methylnonanoic acid | C₁₈H₂₉NO₃ | 307.43 | Major (~20-50%) |
Homocapsaicin | (9E)-C10-Vanillylamide | Leucine (9-methyl) | C10 | (E)-9-Methyldec-7-enoic acid | C₁₉H₂₉NO₃ | 319.44 | Minor (~1-10%) |
Homodihydrocapsaicin | C10-Vanillylamide | Leucine (9-methyl) | C10 | 9-Methyldecanoic acid | C₁₉H₃₁NO₃ | 321.46 | Minor (~1-20%) |
Nornorcapsaicin (CAS: 61229-09-2; IUPAC: (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide; SMILES: CC(C)/C=C/CCC(=O)NCC1=CC(=C(C=C1)O)OC
) exemplifies two key structural variations within capsaicinoids: homolog variation and positional isomerism.
Nornorcapsaicin occurs as a minor component in the capsaicinoid profile of most pungent peppers, typically constituting <0.1% to 2% of the total capsaicinoids depending on genotype and environment [4] [10]. Its relative abundance can be influenced by:
Table 3: Comparative Properties of Capsaicin and Its C7-C10 Homologs
Property | Nornorcapsaicin (C7) | Norcapsaicin (C8) | Capsaicin (C9) | Homocapsaicin (C10) |
---|---|---|---|---|
Molecular Formula | C₁₆H₂₃NO₃ | C₁₇H₂₅NO₃ | C₁₈H₂₇NO₃ | C₁₉H₂₉NO₃ |
Molecular Weight (g/mol) | 277.36 | 291.39 | 305.41 | 319.44 |
Chain Structure | (E)-6-Methylhept-4-enoyl | (E)-7-Methyloct-4-enoyl | (E)-8-Methylnon-6-enoyl | (E)-9-Methyldec-7-enoyl |
Predicted LogP | ~2.7 | ~3.0 | ~3.3 | ~3.6 |
Predicted Boiling Point (°C) | 479.1 ± 45.0 | - | - | - |
Relative Pungency (vs. Capsaicin) | Lower (~10-50x less potent) | Lower (~5-20x less potent) | 1.0 (Reference) | Similar or Slightly Lower |
Typical % of Total Capsaicinoids | <0.1 - 2% | 1 - 5% | 40 - 70% | 1 - 10% |
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